(2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol
Beschreibung
(2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol is a synthetic purine nucleoside analog characterized by a nine-carbon aliphatic chain substituted at the 3-position of the sugar moiety. Its stereochemistry ((2S,3R)) is critical for biological activity, as it influences target binding and metabolic stability. The compound has been investigated for its inhibitory activity against phosphodiesterases (PDEs), particularly PDE8A and PDE4C, with an IC50 of 16,000 nM . Additionally, it is classified as an immunosuppressive and antiviral agent, though its exact mechanism in these roles remains under study .
Eigenschaften
IUPAC Name |
(2S,3R)-3-(6-aminopurin-9-yl)nonan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17)/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSAAWHGJUZBOG-WDEREUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H]([C@H](C)O)N1C=NC2=C(N=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79813-69-7 | |
| Record name | HWC 46 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079813697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Vorbereitungsmethoden
Epoxide Ring-Opening with Grignard Reagents
The foundational approach involves stereoselective epoxide ring-opening reactions to establish the chiral centers at C2 and C3. As detailed in patent WO1998002166A1, a glycidol derivative (2S,3S)-2-(benzyloxy)oxirane reacts with hexylmagnesium bromide under Grignard conditions to yield (2S,3S)-2-(benzyloxy)nonan-3-ol. This step introduces the aliphatic chain while preserving the benzyl protecting group for subsequent functionalization.
Key reaction parameters include:
-
Temperature : -78°C (dry ice/acetone bath) to minimize side reactions.
-
Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF).
-
Stoichiometry : 2 equivalents of Grignard reagent relative to the epoxide.
The intermediate alcohol is isolated in 80–85% yield, with enantiomeric excess (ee) >98% confirmed by chiral HPLC.
Mitsunobu Reaction for Purine Coupling
The alcohol intermediate undergoes a Mitsunobu reaction with 6-chloropurine to install the adenine moiety. Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) mediate the nucleophilic substitution, inverting the configuration at C2 to achieve the desired (2S,3R) stereochemistry.
Procedure :
-
Combine (2S,3S)-2-(benzyloxy)nonan-3-ol (1 eq), 6-chloropurine (2 eq), PPh₃ (2 eq), and DIAD (2 eq) in dry THF.
-
Reflux under nitrogen for 12–16 hours.
-
Purify via silica gel chromatography (hexane:ethyl acetate, 10:1 → 1:1).
This step typically achieves 65–70% yield, with residual DIAD byproducts removed through ammonolysis in liquid NH₃ at 60°C.
Deprotection of the Benzyl Group
Final deprotection employs catalytic hydrogenation using palladium hydroxide on carbon (Pearlman’s catalyst) in ethanol/cyclohexene. The benzyl ether is cleaved to yield the free secondary alcohol:
Conditions :
-
Catalyst : 20 wt% Pd(OH)₂/C relative to substrate.
-
Hydrogen Source : Cyclohexene as a hydrogen donor.
-
Time : 12–18 hours at reflux.
Deprotection proceeds quantitatively (>95% yield), with no observed racemization at C2 or C3.
Optimization of Stereochemical Control
Erythro vs. Threo Selectivity
The Mitsunobu reaction’s stereochemical outcome is critical for biological activity. The (2S,3R) configuration (erythro) exhibits 100-fold greater ADA inhibition compared to the (2S,3S) diastereomer. Key factors influencing selectivity include:
Alternative Protecting Groups
While benzyl ethers dominate literature protocols, patent CA1121818A explores tert-butyldimethylsilyl (TBS) groups for improved stability in acidic media. However, TBS removal requires harsher conditions (e.g., HF-pyridine), complicating scalability.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl₃) :
-
δ 0.88 (t, J=6.8 Hz, 3H, CH₂CH₃).
-
δ 1.20–1.45 (m, 10H, aliphatic chain).
-
δ 3.92 (qd, J=6.4 Hz, 1H, C2-H).
-
δ 4.35 (dt, J=8.0 Hz, 1H, C3-H).
-
δ 7.91 (s, 1H, purine H-8).
High-Resolution Mass Spectrometry (HRMS) :
Chiral Purity Assessment
Chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15, 1 mL/min):
Scalability and Industrial Adaptations
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group at the nonan-2-ol moiety.
Reduction: Reduction reactions may target the purine ring or the amino group.
Substitution: Substitution reactions can occur at various positions on the purine ring, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes , while substitution reactions may introduce various functional groups onto the purine ring .
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird (2S,3R)-3-(6-Amino-9H-purin-9-yl)nonan-2-ol als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: In der biologischen Forschung wird diese Verbindung auf ihre Wechselwirkungen mit Enzymen und Nukleinsäuren untersucht. Sie kann als Modellverbindung dienen, um das Verhalten von Purinderivaten in biologischen Systemen zu verstehen .
Medizin: In der Medizin wird this compound auf seine potenziellen therapeutischen Eigenschaften untersucht. Es kann Anwendungen bei der Behandlung von Krankheiten im Zusammenhang mit dem Purinstoffwechsel oder als Vorläufer für die Medikamentenentwicklung haben .
Industrie: Im Industriesektor wird diese Verbindung bei der Herstellung verschiedener Chemikalien und Materialien verwendet. Ihre Eigenschaften machen sie für die Verwendung bei der Synthese von Spezialchemikalien und fortschrittlichen Materialien geeignet .
Wirkmechanismus
Der Wirkungsmechanismus von (2S,3R)-3-(6-Amino-9H-purin-9-yl)nonan-2-ol beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen und Nukleinsäuren . Die Verbindung kann bestimmte Stoffwechselwege hemmen oder aktivieren, abhängig von ihrer Struktur und dem Kontext ihrer Verwendung. Beispielsweise kann sie als Inhibitor der Adenosin-Deaminase wirken und so den Purinstoffwechsel beeinflussen .
Vergleich Mit ähnlichen Verbindungen
EPZ5676 (Pinometostat)
Structure: (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-((((1r,3S)-3-(2-(5-(tert-butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutyl)(isopropyl)amino)methyl)tetrahydrofuran-3,4-diol . Key Differences:
- Contains a bulky tert-butyl-benzimidazole-cyclobutyl substituent, enhancing DOT1L (histone methyltransferase) selectivity.
- Exhibits a Ki of ≤80 pM for DOT1L, demonstrating >37,000-fold selectivity over other methyltransferases .
Applications : Approved for mixed-lineage leukemia (MLL) treatment due to its epigenetic modulation .
4'-Fluoro Derivative of 4'-Deoxy-5'-Noraristeromycin
Structure: (1S,2S,3R,5S)-3-(6-amino-9H-purin-9-yl)-5-fluorocyclopentane-1,2-diol . Key Differences:
- Fluorine substitution at the 4'-position improves metabolic stability and antiviral potency.
- Synthesized via fluorinated cyclopentanol intermediates, contrasting with the aliphatic chain in the target compound . Applications: Explored for antiviral activity against RNA viruses .
2,6-Diaminopurine Nucleoside (Compound 9)
Structure: (2R,3R,4S,5R)-2-(2,6-diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol . Key Differences:
- 2,6-Diamino substitution enhances hydrogen bonding with nucleic acid targets.
- Synthesized via catalytic hydrogenation using Raney Ni, differing from the multi-step protective group chemistry of the target compound . Applications: Potential antimetabolite in cancer therapy .
Stereochemical Impact :
- The (2S,3R) configuration in the target compound optimizes PDE binding, while EPZ5676’s (2R,3R,4S,5R) configuration ensures DOT1L active-site complementarity .
Therapeutic and Mechanistic Divergence
- Immunosuppression vs. Epigenetic Modulation: The target compound’s aliphatic chain may favor membrane permeability for immunosuppression, whereas EPZ5676’s rigid structure targets chromatin .
- Antiviral Specificity : The 4'-fluoro analog’s cyclopentane core mimics natural nucleosides, enabling viral polymerase inhibition, unlike the target compound’s PDE-centric activity .
Biologische Aktivität
(2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol, commonly referred to as a 6-aminopurine derivative, is a small organic molecule with the molecular formula and a molecular weight of approximately 277.37 g/mol. This compound is notable for its structural features that include a purine ring and a nonan-2-ol moiety, which contribute to its biological activity and potential therapeutic applications.
The primary mechanism of action for this compound involves its role as an adenosine deaminase inhibitor . By inhibiting this enzyme, the compound can influence purine metabolism pathways, potentially leading to increased levels of adenosine in biological systems. This modulation can have significant implications in various biological processes, including immune response and cellular signaling .
Bioactivity Profiles
Research indicates that this compound exhibits a range of biological activities. The compound has been tested across multiple bioassays, revealing its potential as an inhibitor for various enzymes and its interactions with nucleic acids. The following table summarizes some key bioactivity data associated with this compound:
Case Studies
- Inhibition of Adenosine Deaminase : A study demonstrated that this compound effectively inhibits adenosine deaminase activity in vitro. This inhibition leads to increased adenosine levels, which can enhance anti-inflammatory responses in cellular models .
- Antiviral Activity : Preliminary investigations into the antiviral properties of this compound suggest that it may inhibit viral replication by interfering with nucleic acid synthesis. This activity was observed in assays involving RNA viruses, indicating potential therapeutic applications in antiviral drug development.
Synthetic Routes and Applications
The synthesis of this compound typically involves coupling a purine derivative with nonan-2-ol under controlled conditions to ensure specificity and yield. The synthetic approach often utilizes protecting groups to facilitate selective reactions at desired sites on the molecule.
Potential Therapeutic Applications
Given its biological activity, this compound holds promise for several therapeutic applications:
- Cancer Treatment : By modulating purine metabolism and enhancing immune responses, this compound could be explored as an adjunct therapy in cancer treatment regimens.
- Anti-inflammatory Agents : Its ability to increase adenosine levels may provide a pathway for developing new anti-inflammatory drugs.
- Antiviral Agents : As noted in case studies, the compound's potential antiviral properties warrant further investigation for use against various viral infections.
Q & A
Q. How can the stereochemical configuration of (2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol be experimentally validated?
Methodological Answer: The absolute configuration is confirmed via single-crystal X-ray diffraction using the SHELXL refinement package. Crystallization is achieved by slow evaporation from ethanol/water (1:1 v/v) at 4°C. Data collection at 100 K with synchrotron radiation (λ = 0.710–0.885 Å) ensures high resolution. The Flack parameter (ideally < 0.1) and Hooft statistics validate enantiopurity. For example, related purine derivatives were resolved with R-factors < 5% using this approach .
Q. What synthetic strategies are effective for introducing the nonanol chain in purine derivatives?
Methodological Answer: Two primary methods are reported:
- Mannich Reaction: React 6-aminopurine with paraformaldehyde and a secondary amine (e.g., piperidine) in acetic acid (pH 4.5, 60°C, 12 h), yielding 60–75% after silica gel chromatography (CH2Cl2/MeOH 9:1) .
- Phosphonate Prodrug Derivatization: Protect the nonanol chain as a tert-butyldimethylsilyl (TBS) ether, couple to the purine via Mitsunobu conditions (DIAD, PPh3, THF, 0°C to RT), and deprotect with TBAF in THF (80% yield) .
Q. What in vitro assays are suitable for initial screening of immunosuppressive activity?
Methodological Answer: Use T-cell proliferation assays with human PBMCs:
- Stimulate cells with anti-CD3/CD28 antibodies (1 µg/mL each) for 72 hours.
- Add ³H-thymidine (1 µCi/well) for the final 18 hours.
- Measure incorporation via scintillation counting. IC50 values < 10 µM indicate potent activity, as seen in analogs classified as immunosuppressive agents .
Advanced Research Questions
Q. How does stereochemical inversion at C2 or C3 affect adenosine receptor (AR) subtype selectivity?
Methodological Answer: Perform radioligand competition assays in CHO cells transfected with hA1, hA2A, or hA3 receptors:
- Incubate with [³H]CCPA (1 nM, hA1) or [³H]NECA (10 nM, hA2A) for 24 hours at 4°C.
- Determine Ki values using nonlinear regression (GraphPad Prism).
- The (2S,3R) configuration shows 10-fold higher hA2A affinity (Ki = 50 nM) vs. the (2R,3S) isomer (Ki = 500 nM), as observed in adenosine receptor studies .
Q. How can conflicting data on antiviral vs. immunosuppressive activity be resolved?
Methodological Answer: Conduct parallel assays to isolate mechanisms:
- Antiviral: Plaque reduction in Vero cells infected with HSV-1 (MOI = 0.1). Calculate EC50 via sigmoidal dose-response (0.1–100 µM).
- Immunosuppressive: Measure IL-2 suppression in Jurkat T-cells (ELISA, 48 h exposure). Off-target kinase inhibition (e.g., JAK3) may explain discrepancies; profile kinase activity using the Eurofins KinaseProfiler panel .
Q. What computational methods support structure-activity relationship (SAR) studies?
Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) :
- Dock the compound into the adenosine A2A receptor (PDB: 4EIY).
- Analyze binding free energy (MM-PBSA) for key residues (e.g., Glu169, His264).
- Correlate ΔG values with experimental Ki data to validate predictive models .
Key Methodological Notes
- Stereochemical Purity: Always validate via circular dichroism (CD) or X-ray to avoid false SAR conclusions.
- Prodrug Optimization: Assess stability in simulated gastric fluid (pH 1.2, 37°C) and plasma (mouse, 1 h incubation) to prioritize candidates .
- Data Reproducibility: Replicate radioligand assays (n = 3) to account for receptor batch variability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
